

An In-depth Technical Guide to the Chemical Structure of Rossicaside B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rossicaside B*

Cat. No.: *B1251444*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a naturally occurring phenylpropanoid glycoside isolated from the plant *Boschniakia rossica*.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure of **rossicaside B**, including its detailed molecular composition, stereochemistry, and key physicochemical properties. The guide also outlines the experimental methodologies for its isolation and structural elucidation and explores its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Rossicaside B is a complex glycosidic molecule with the chemical formula $C_{36}H_{46}O_{19}$.^{[4][5]} Its structure is characterized by a central glucose unit linked to a rhamnose sugar. This disaccharide core is further substituted with two phenylpropanoid moieties, a caffeoyl group and a p-coumaroyl group, as well as a glucose molecule. The precise connectivity and stereochemistry of these components are crucial for its biological activity.

Table 1: Chemical Identifiers for Rossicaside B

Identifier	Value	Source
CAS Number	80458-55-5	[4] [5] [6]
Molecular Formula	C36H46O19	[4] [5]
Molecular Weight	782.74 g/mol	[4] [5]
PubChem CID	1997487	
SMILES	<chem>CC1OC(OC2C(O)C(OC\C=C\c3ccc(O)cc3)OC(CO)C2OC(=O)\C=C\c2ccc(O)c(O)c2)C(O)C(O)C1OC1OC(CO)C(O)C(O)C1O</chem>	
InChI	InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2-,11-7-	
InChI Key	KKCGJZXNCXWIHC-LZRVATOSSA-N	

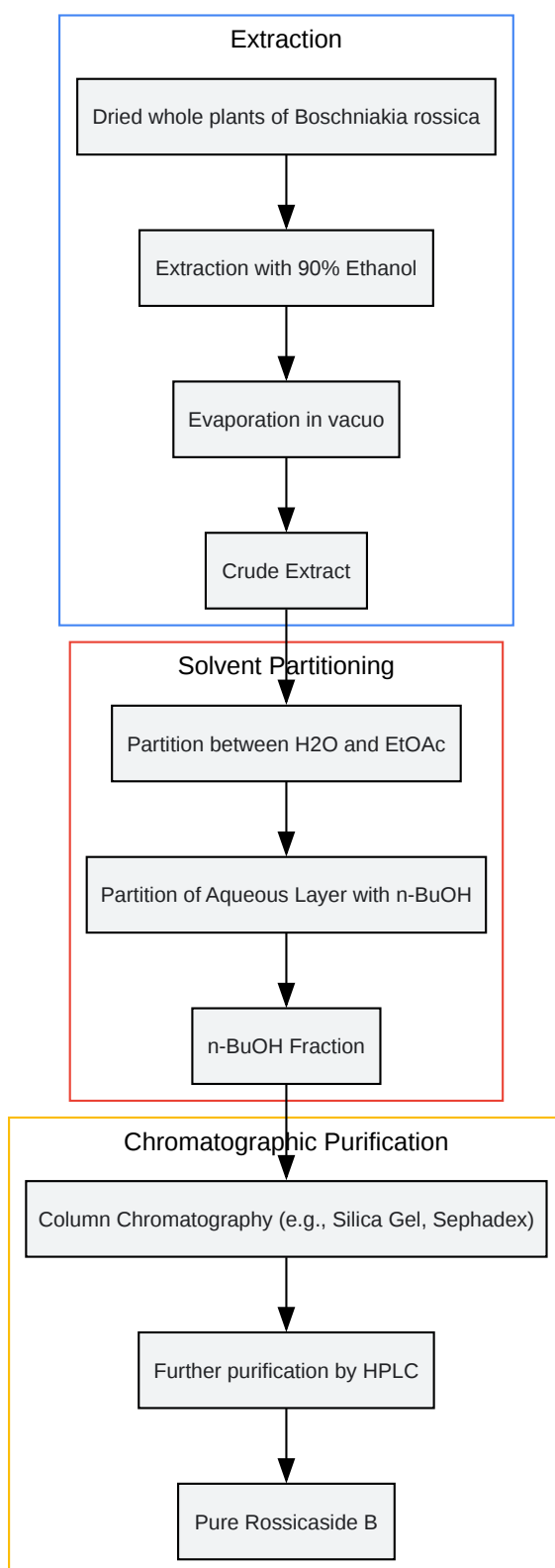
Table 2: Predicted Physicochemical Properties of Rossicaside B

Property	Value	Source
Exact Mass	782.26332923 g/mol	
Monoisotopic Mass	782.26332923 g/mol	
Hydrogen Bond Donor Count	11	
Hydrogen Bond Acceptor Count	19	
Rotatable Bond Count	14	
Complexity	1250	
Covalently-Bonded Unit Count	1	

Experimental Protocols

The isolation and structural elucidation of **rossicaside B** involve a series of chromatographic and spectroscopic techniques. While the full text of the original 1981 publication by Konishi et al. detailing the initial isolation is not readily available, the general procedures can be inferred from subsequent studies on constituents of *Boschniakia rossica*.

Isolation and Purification Workflow



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Caption: General workflow for the isolation and purification of **rossicaside B**.

Structural Elucidation

The determination of the chemical structure of **rossicaside B** relies on a combination of spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms and the sequence of the sugar units and phenylpropanoid groups.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the sequence of the glycosidic linkages and the nature of the substituents.
- **Ultraviolet (UV) and Infrared (IR) Spectroscopy:** These techniques provide information about the presence of chromophores (such as the phenylpropanoid groups) and functional groups within the molecule.

Biological Activity and Signaling Pathways

Rossicaside B has been investigated for its potential pharmacological effects, with a primary focus on its hepatoprotective properties.[\[1\]](#)[\[2\]](#)

Hepatoprotective Effects

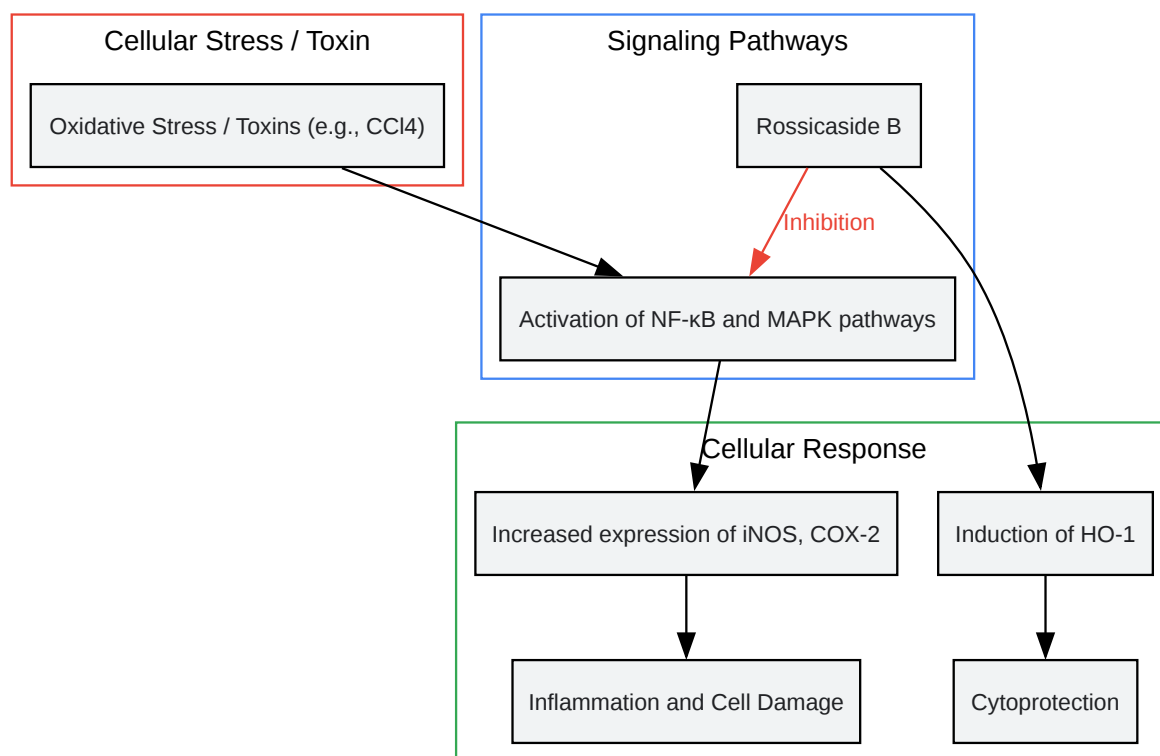
Studies have shown that **rossicaside B** can protect the liver from damage induced by toxins such as carbon tetrachloride (CCl_4).[\[1\]](#) The protective mechanism is believed to be multifactorial, involving:

- **Antioxidant Activity:** **Rossicaside B** has been shown to reduce oxidative stress in the liver by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants.[\[1\]](#)
- **Anti-inflammatory Action:** It can suppress inflammatory responses in the liver by inhibiting the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[\[1\]](#)

- Modulation of Liver Enzymes: **Rossicaside B** can influence the activity of cytochrome P450 enzymes, such as CYP2E1.[1]
- Induction of Heme Oxygenase-1 (HO-1): It has been observed to increase the expression of HO-1, an enzyme with cytoprotective and antioxidant functions.[1]

Potential Signaling Pathways

Based on its observed anti-inflammatory and antioxidant activities, **rossicaside B** likely modulates key signaling pathways involved in cellular stress and inflammation. While direct studies on **rossicaside B** are limited, the known mechanisms of other phenylpropanoid glycosides suggest the involvement of pathways such as NF- κ B and MAPK.



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Caption: Postulated signaling pathways modulated by **rossicaside B**.

Conclusion

Rossicaside B, a phenylpropanoid glycoside from *Boschniakia rossica*, presents a complex and interesting chemical structure. Its demonstrated hepatoprotective effects, mediated through antioxidant and anti-inflammatory mechanisms, make it a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of its chemical properties, isolation, and biological activities, which can aid researchers in designing future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in the development of new therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Rossicaside B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251444#chemical-structure-of-rossicaside-b]

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